

Application Notes and Protocols for Krypton Fluoride (KrF) Excimer Lasers

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Compound of Interest

Compound Name: Krypton

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These application notes provide a comprehensive overview of the experimental setup for **Krypton** Fluoride (KrF) excimer lasers, including detailed protocols for common applications, key operational parameters, and essential safety procedures.

Principle of Operation

A **Krypton** Fluoride (KrF) excimer laser is a type of exciplex laser that emits deep ultraviolet light at a wavelength of 248 nm.^[1] The laser medium is a mixture of **krypton** (a noble gas), fluorine (a halogen gas), and a buffer gas, typically neon.^{[2][3]} The process is initiated by a high-voltage electrical discharge within the laser cavity. This discharge excites the **krypton** atoms (Kr) to a higher energy state (Kr*). These excited **krypton** atoms then react with fluorine molecules (F₂) to form an excited complex known as a **krypton** fluoride exciplex (KrF*). This exciplex is in a temporary, high-energy state. When the KrF* molecule relaxes to its ground state, it dissociates back into its constituent atoms (Kr and F) and releases its excess energy as a photon of ultraviolet light. This process of stimulated emission within the optical resonator results in a high-power, pulsed laser beam.

Experimental Setup: Core Components

A typical KrF excimer laser system consists of the following key components:

- **Laser Cavity:** A sealed chamber containing the gas mixture.

- **Gas Mixture:** A precise combination of **Krypton**, Fluorine, and a buffer gas (e.g., Neon).^{[2][4]}
The specific ratios can be adjusted to optimize laser performance.
- **High-Voltage Power Supply:** Provides the electrical discharge to excite the gas mixture.
- **Electrode Assembly:** A pair of electrodes within the laser cavity to create the electrical discharge.
- **Optical Resonator:** Consists of a high-reflector mirror and an output-coupler mirror to amplify the laser light.
- **Gas Handling System:** For safely introducing and evacuating the reactive gas mixture.
- **Cooling System:** To dissipate heat generated during operation.
- **Control System:** A computer interface for setting and monitoring laser parameters such as pulse energy, repetition rate, and gas pressure.^[5]
- **Beam Delivery System:** Comprises mirrors, lenses, and other optical elements to direct and shape the laser beam for specific applications.
- **Diagnostic Equipment:** Includes energy meters, power meters, and beam profilers to monitor the laser output.

Quantitative Operational Parameters

The operational parameters of KrF excimer lasers can vary depending on the specific model and application. The following tables summarize typical quantitative data for different classes of KrF lasers.

Table 1: Typical KrF Excimer Laser Performance Parameters

Parameter	Small-Scale (Research)	Medium-Scale (Industrial)	Large-Scale (High-Power)
Wavelength	248 nm	248 nm	248 nm
Pulse Energy	10 - 20 mJ[6]	400 - 700 mJ[6]	500 - 1000 mJ[6]
Pulse Duration	< 10 ns[5]	10 - 30 ns	10 - 30 ns
Repetition Rate	200 Hz - 1 kHz[6]	25 - 200 Hz[6]	100 - 300 Hz[6]
Average Power	10 W[6]	80 W[6]	100 - 300 W[6]
Beam Dimensions	3 x 6 mm[6]	10 x 30 mm[6]	> 10 x 30 mm

Table 2: Typical Gas Mixture Composition for KrF Lasers

Gas Component	Concentration Range (%)	Purpose
**Fluorine (F ₂) **	0.1 - 0.2%	Halogen donor
Krypton (Kr)	1.0 - 5.0%	Noble gas
Neon (Ne)	Balance (94 - 99%)[2]	Buffer gas

Experimental Protocols

General Laser Operation Protocol (Example based on GAM EX50)

This protocol provides a general guideline for operating a KrF excimer laser. Always refer to the specific manual for your laser system.

- Pre-operation Checks:
 - Ensure the laser system is connected to an uninterruptible power supply (UPS).[5]
 - Verify that all safety interlocks are engaged.
 - Check the gas pressures in the supply cylinders.

- Ensure the experimental area is clear and appropriate laser safety signage is displayed.
- System Start-up:
 - Turn on the main power to the laser system and the control computer.[\[5\]](#)
 - Start the laser control software.[\[5\]](#)
 - The system will typically initiate a warm-up sequence, which may take several minutes.[\[5\]](#)
 - Monitor the system status for any error messages.
- Parameter Verification:
 - Once the warm-up is complete, check the operational parameters on the control software, including gas pressure and temperature, to ensure they are within the specified range.[\[5\]](#) A typical gas pressure is around 2400 torr.[\[5\]](#)
- Laser Firing:
 - Set the desired operating parameters, such as the pulse energy (or voltage) and repetition rate.[\[5\]](#)
 - Select the operating mode (e.g., continuous firing or a specific number of pulses).[\[5\]](#)
 - Open the laser beam shutter.
 - Start the laser firing sequence via the control software.
- System Shutdown:
 - Stop the laser firing.
 - Close the laser beam shutter.
 - Exit the laser control software. The system may enter a cool-down mode.[\[5\]](#)
 - After the cool-down period, power down the laser system.[\[5\]](#)

- Close the valves on the gas supply cylinders.

Protocol for Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a technique used to grow thin films of various materials.

- Substrate and Target Preparation:
 - Clean the substrate to remove any contaminants.
 - Mount the substrate on the heater in the vacuum chamber.
 - Mount the target material on the rotating holder in the vacuum chamber.
- System Setup:
 - Evacuate the vacuum chamber to the desired base pressure.
 - Introduce the desired background gas (e.g., oxygen for oxide films) and regulate the pressure.
 - Set the substrate to the desired deposition temperature.
- Laser Beam Alignment and Focusing:
 - Direct the KrF laser beam through a series of mirrors and a focusing lens into the vacuum chamber.
 - Ensure the laser beam is incident on the target material at the correct angle.
 - Adjust the focusing to achieve the desired laser fluence on the target.
- Deposition Process:
 - Set the laser pulse energy and repetition rate.
 - Start the laser to ablate the target material. The ablated material forms a plasma plume that expands towards the substrate.

- The material from the plume deposits on the substrate, forming a thin film.
- The target is typically rotated to ensure even ablation.
- Post-Deposition:
 - After the desired film thickness is achieved, stop the laser.
 - Allow the substrate to cool down in a controlled atmosphere.
 - Vent the chamber and remove the coated substrate.

Protocol for Micromachining

KrF excimer lasers are widely used for high-precision micromachining of various materials.

- Sample Preparation and Mounting:
 - Clean the workpiece to be machined.
 - Securely mount the workpiece on a computer-controlled translation stage.
- Mask and Imaging System Setup:
 - Insert a mask with the desired pattern into the beam path. The mask is typically made of chrome on a UV-transparent substrate.
 - The laser beam illuminates the mask, and the pattern is projected onto the workpiece through a demagnifying lens system.
- Laser Parameter Selection:
 - Set the laser fluence (energy per unit area) and repetition rate based on the material being machined and the desired ablation depth per pulse.
- Machining Process:
 - The laser is fired in a series of pulses to ablate the material in the pattern defined by the mask.

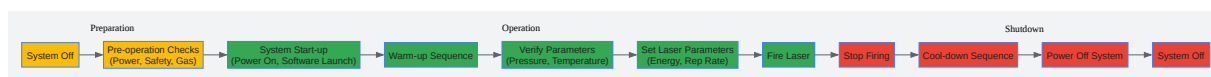
- The translation stage can be moved to machine larger areas or complex patterns.
- Post-Machining:
 - After the machining is complete, the workpiece is removed and cleaned to remove any debris.
 - The machined features are inspected using microscopy.

Safety Precautions

KrF excimer lasers emit high-power, invisible ultraviolet radiation and involve high voltages and hazardous gases. Strict safety protocols must be followed.

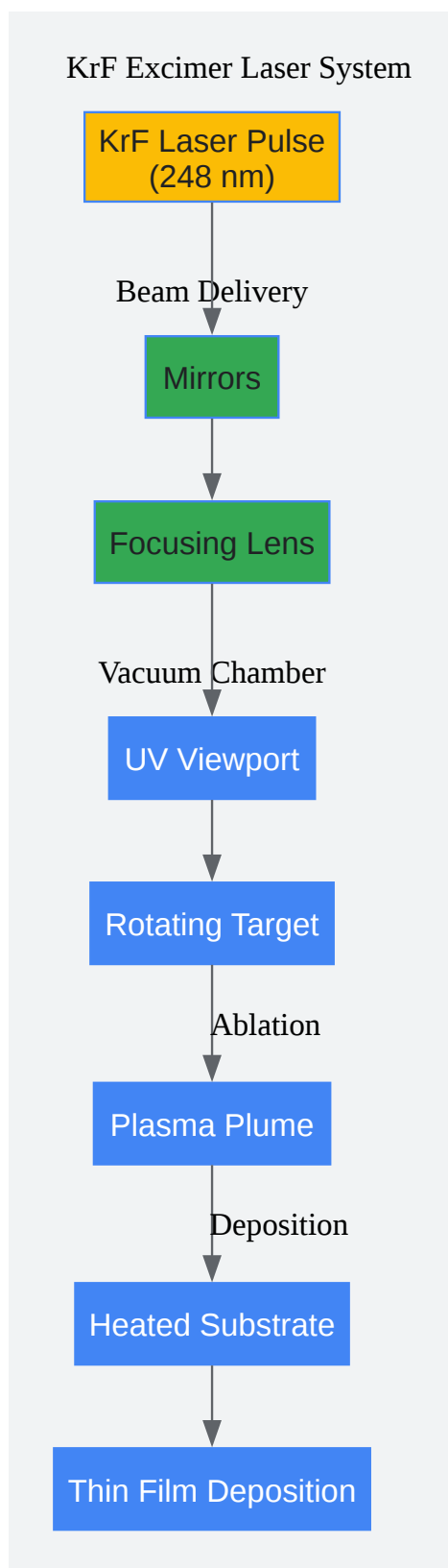
- Eye Protection: Always wear appropriate laser safety goggles that provide protection for the 248 nm wavelength.
- Skin Protection: Cover exposed skin to prevent burns from direct or scattered UV radiation.
- Hazardous Gases: Fluorine gas is highly toxic and corrosive. The gas handling system must be designed to prevent leaks, and appropriate gas detectors should be in place. A well-ventilated area is essential.
- High Voltage: The laser system contains high-voltage components. Only trained and authorized personnel should perform maintenance or service.
- Interlocks: Never bypass safety interlocks.
- Controlled Area: The laser should be operated in a designated and controlled area with restricted access.

Visualizations



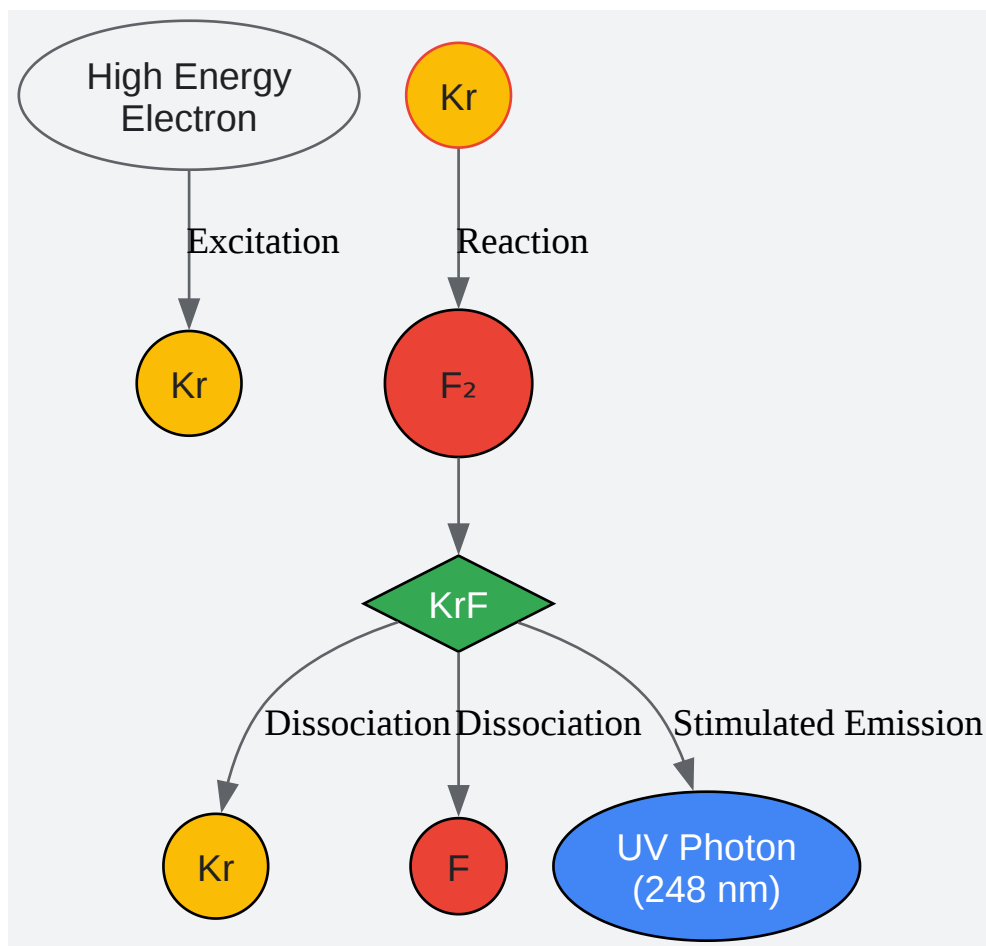
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Caption: Workflow for the operation of a KrF excimer laser system.



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Caption: Experimental workflow for Pulsed Laser Deposition (PLD).



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